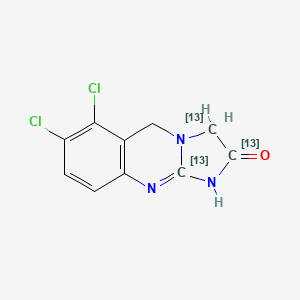

Anagrelide-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

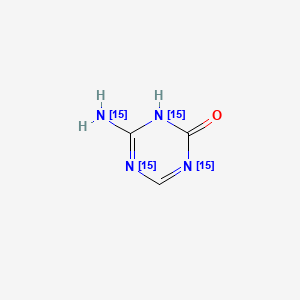

Anagrelide-13C3 is a labeled type III phosphodiesterase inhibitor . It has a molecular weight of 259.07 and a molecular formula of C7(13C)3H7Cl2N3O . It is known to produce potent thrombocytopenic effects via inhibition of megakaryocyte maturation and inhibits platelet aggregation .

Synthesis Analysis

The synthesis of Anagrelide-13C3 involves a hydroformylation approach to the synthesis of [13C3]propionaldehyde, using gas surrogates . This provides a straightforward method to prepare bioactive molecules with three 13C labels .

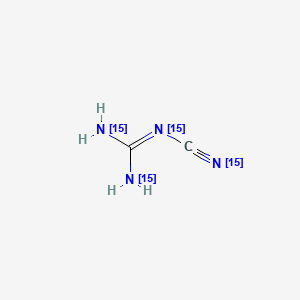

Molecular Structure Analysis

Anagrelide-13C3 forms complexes with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) by binding to the PDE3A enzymatic pocket . The resulting small molecule-modified interface binds to the short helix (E552-I558) of SLFN12 through hydrophobic interactions, thus “gluing” the two proteins together .

Chemical Reactions Analysis

Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .

Physical And Chemical Properties Analysis

Anagrelide-13C3 is an inhibitor of phosphodiesterase 3 (PDE3; IC50 = 36 nM for the human platelet enzyme) . It inhibits thrombopoietin-induced megakaryocytopoiesis of isolated human CD34+ progenitor cells .

Aplicaciones Científicas De Investigación

Anagrelide has a selective thrombocytopenic effect in humans, primarily influencing the postmitotic phase of megakaryocyte development. It decreases platelet production by reducing megakaryocyte size and ploidy, as well as disrupting full megakaryocyte maturation (Mazur et al., 1992).

Long-term use of Anagrelide in young patients with essential thrombocythemia (ET) suggests that it is effective in maintaining platelet count control with decreased reporting of initial side effects over time (Storen & Tefferi, 2001).

Clinical studies have found that Anagrelide is effective in treating thrombocythemia in myeloproliferative diseases, but it is associated with side effects such as palpitations, headache, nausea, and fatigue. However, patients who tolerate Anagrelide well find it a valuable treatment option (Birgegard et al., 2004).

Anagrelide represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction, indicating a mechanism of action in suppressing megakaryocytopoiesis that is PDEIII-independent and differentiation context-specific (Ahluwalia et al., 2010).

Research using immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells revealed that Anagrelide inhibits proliferation and platelet generation, highlighting its specific suppression of megakaryogenesis and platelet formation-related genes (Takaishi et al., 2018).

Anagrelide's mechanism of action in essential thrombocythemia might involve its interference with megakaryocyte maturation, as it has been shown to exert potent platelet-reducing activity in this condition (Tefferi et al., 1997).

Mecanismo De Acción

Safety and Hazards

Anagrelide is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood) . It works to decrease the production of platelets in the body . However, adverse events occurred in some patients, and tended to be slightly more severe in patients with cardiac failure .

Direcciones Futuras

Propiedades

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXOEAOVRKTNQ-PTCNTQLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)